molecular formula C20H21NO6S B3746585 ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE

ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE

Cat. No.: B3746585
M. Wt: 403.5 g/mol
InChI Key: BOPQIVDRFDVTIZ-UHFFFAOYSA-N
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Description

ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a naphthalene moiety, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Moiety: This step often involves a sulfonation reaction where the naphthalene ring is introduced to the furan ring.

    Introduction of the Ethoxy Group: This is usually done via an etherification reaction using ethyl alcohol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Where each step of the synthesis is carried out in separate reactors.

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its properties in the development of new materials.

Mechanism of Action

The mechanism by which ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[(4-METHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
  • ETHYL 5-[(4-CHLORONAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE

Uniqueness

ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 5-[[(4-ethoxynaphthalen-1-yl)sulfonylamino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-3-25-17-11-12-19(16-8-6-5-7-15(16)17)28(23,24)21-13-14-9-10-18(27-14)20(22)26-4-2/h5-12,21H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPQIVDRFDVTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=C(O3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
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ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
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ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
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ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
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ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE

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